molecular formula C6H6N2O2S B2589634 methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate CAS No. 2111662-23-6

methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate

Cat. No. B2589634
CAS RN: 2111662-23-6
M. Wt: 170.19
InChI Key: OLSWYHLAEHWMPW-UHFFFAOYSA-N
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Description

“Methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C6H6N2O2S and a molecular weight of 170.19. It is used for research purposes. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of pyrimidine-based compounds involves a series of steps. These compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves refluxing certain compounds in phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of “methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate” is characterized by the presence of a pyrimidine ring, a sulfanylidene group, and a carboxylate group . The structure of the compound is confirmed by 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving “methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate” are complex and involve multiple steps. For instance, the reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .


Physical And Chemical Properties Analysis

“Methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate” is a compound with good lipophilic property, poor water solubility, and easy to be absorbed and transported through the cell membrane .

Scientific Research Applications

Anode Material for Sodium Ion Batteries

The compound has been investigated as an advanced anode material for sodium ion batteries. Specifically, a hollow nanocube MnS-CoS2-NC@NC (where NC represents nitrogen-doped carbon) was synthesized by one-step calcination. The nitrogen-doped carbon components enhance overall conductivity, facilitate rapid sodium ion transmission, and maintain battery cycle stability. In half-cell tests, this electrode exhibited an ultra-high specific capacity and outstanding rate performance .

Bicyclic Systems in Medicinal Chemistry

Pyrimido[4,5-d]pyrimidines, including derivatives of methyl 2-sulfanylpyrimidine-5-carboxylate, are considered bicyclic [6 + 6] systems. These compounds have attracted attention in medicinal chemistry due to their antiviral, anticancer, antioxidant, and antimicrobial properties. Researchers explore their synthetic significance and biological characteristics for potential applications in medical and pharmaceutical fields .

Neuroprotective and Anti-neuroinflammatory Agents

Novel triazole-pyrimidine hybrids, which incorporate the methyl 2-sulfanylpyrimidine-5-carboxylate scaffold, have shown promise as neuroprotective and anti-neuroinflammatory agents. These compounds were evaluated using cell viability assays, Elisa, qRT-PCR, western blotting, and molecular docking. They exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in microglia cells and neuroprotective effects by reducing ER stress and apoptosis in neuronal cells .

Surface Modification in Microfluidic Devices

Surface modification of cyclic-olefin-copolymer (COC)-based microfluidic devices using related compounds has been explored. These modified devices stably generate microvolume water droplets, even under fluctuating pressure conditions. The COC droplet microfluidic devices benefit from improved stability and performance .

Synthesis of Pyrimidopyrimidines

The compound is part of the pyrimidopyrimidine family, which includes tetra-azanaphthalenes. Researchers have developed synthetic routes to access various pyrimidopyrimidine derivatives. For example, one-pot reactions involving thiourea, ethyl acetoacetate, and other reagents yield pyrimidines with potential applications in organic synthesis and drug discovery .

Mechanism of Action

The mechanism of action of pyrimidine-based compounds is through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Future Directions

The novel scaffolds of pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . The antitumor activity of the compound tends to increase when the substituents of the branch chain of sulfonamides are odd . This lays the groundwork for the development and structural modification of new pyrimidine sulfonamide drugs .

properties

IUPAC Name

methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-10-5(9)4-2-7-6(11)8-3-4/h2-3H,1H3,(H,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSWYHLAEHWMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=S)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-sulfanylidene-1H-pyrimidine-5-carboxylate

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